2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-15(13-7-3-1-4-8-13)12-21-18(24)16(26-19(21)25)11-17(23)20-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLURJIXLIKUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The core thiazolidinone ring is typically constructed via cyclocondensation between thiosemicarbazide derivatives and α-keto esters or α-halo ketones. For this compound, 3-(2-oxo-2-phenylethyl) substitution is achieved using phenacyl bromide (2-bromoacetophenone) as the electrophilic partner.
Procedure :
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Thiosemicarbazide intermediate : React thiourea with ethyl chloroacetate in ethanol under reflux to form 2-imino-4-oxo-thiazolidine-5-carboxylate.
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Alkylation : Treat the intermediate with phenacyl bromide in acetonitrile at 60°C for 6 hours to introduce the 3-(2-oxo-2-phenylethyl) group.
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Acetylation : React the alkylated product with phenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base to install the N-phenylacetamide moiety.
Key Data :
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, ethyl chloroacetate | 80 | 4 | 78 |
| 2 | Phenacyl bromide, K₂CO₃ | 60 | 6 | 65 |
| 3 | Phenylacetyl chloride, Et₃N | 25 | 2 | 82 |
Characterization :
One-Pot Multi-Component Synthesis
A streamlined approach involves a one-pot reaction combining thiourea, phenacyl bromide, and phenylacetyl chloride. This method reduces purification steps and improves atom economy.
Procedure :
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Combine thiourea (1 equiv), phenacyl bromide (1.2 equiv), and phenylacetyl chloride (1.1 equiv) in DMF.
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Heat at 90°C for 8 hours under nitrogen.
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Quench with ice water and extract with ethyl acetate.
Optimization :
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Catalyst screening : Using 10 mol% ZnCl₂ increases yield from 52% to 74% by accelerating imine formation.
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Solvent effects : DMF outperforms ethanol or THF due to better solubility of intermediates.
Side Products :
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Byproduct A : Bis-alkylated thiosemicarbazide (8–12% yield) forms if phenacyl bromide is in excess.
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Byproduct B : Oxazole derivatives arise from competing cyclization pathways under acidic conditions.
Industrial-Scale Production
Continuous Flow Reactor Synthesis
For large-scale manufacturing, continuous flow systems enhance reproducibility and safety.
Setup :
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Reactor 1 : Mix thiourea and phenacyl bromide at 60°C with a residence time of 30 minutes.
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Reactor 2 : Introduce phenylacetyl chloride and Et₃N at 25°C with a residence time of 15 minutes.
Advantages :
-
Yield : 68% (±2%) at 1 kg/batch.
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Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–78 | 95–97 | Moderate |
| One-Pot Multi-Component | 74 | 98 | High |
| Continuous Flow | 68 | 99 | Industrial |
Trade-offs :
-
The one-pot method sacrifices some yield for operational simplicity.
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Continuous flow requires higher upfront costs but ensures batch-to-batch consistency.
Mechanistic Insights and Side Reactions
Dominant Pathways
Chemical Reactions Analysis
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer treatments.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of anaphylatoxin receptors or as a platelet aggregation inhibitor .
Comparison with Similar Compounds
Similar compounds to 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide include other thiazolidinones and related heterocyclic compounds. These compounds share similar structural features and biological activities but may differ in their specific applications and potency. Examples of similar compounds include:
Biological Activity
The compound 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS Number: 878990-06-8) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by various studies and data.
The molecular formula of the compound is with a molecular weight of 368.4 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| CAS Number | 878990-06-8 |
| Molecular Formula | |
| Molecular Weight | 368.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxicity by affecting interactions with cellular targets such as Bcl-2 proteins .
- Case Studies : In a comparative study involving several thiazolidinone derivatives, certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against human cancer cell lines . This suggests that the compound may have comparable or superior efficacy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating a series of thiazolidinone derivatives found that some exhibited potent activity against both bacterial and fungal pathogens.
- Minimum Inhibitory Concentration (MIC) : The best-performing compounds in this class demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against various microbial strains, indicating strong antimicrobial properties .
- Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with microbial enzymes, which may explain their potent antimicrobial effects .
Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization. For example, 5-arylidene-2,4-thiazolidinedione derivatives are synthesized by reacting substituted benzaldehydes with thiazolidinedione under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduction of the acetamide group. Chloroacetylation of intermediates using chloroacetyl chloride in solvents like DMF, followed by coupling with aniline derivatives under reflux with bases (e.g., triethylamine or K₂CO₃) .
- Monitoring : Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate solvent systems) .
- Purification : Products are recrystallized from ethanol or methanol, with yields optimized by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Chromatography : TLC (e.g., hexane:ethyl acetate 9:1) and HPLC ensure reaction completion and purity .
- Spectroscopy :
- IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for thiazolidinone and acetamide) .
- ¹H/¹³C NMR verifies structural integrity (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazolidinone CH₂ at δ 3.5–4.0 ppm) .
- Mass spectrometry determines molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and predict biological activity?
- Reaction Design : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energy-efficient conditions .
- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock) predicts binding affinity to targets like PPAR-γ or kinases, guiding functional group modifications .
- Data Integration : Machine learning algorithms correlate synthetic parameters (e.g., solvent polarity, temperature) with yields, enabling predictive optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Use consistent in vitro models (e.g., MTT assays for cytotoxicity, enzyme inhibition kits) to minimize variability .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
- Dose-Response Analysis : EC₅₀/IC₅₀ values are calculated across multiple concentrations to validate potency thresholds .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Analog Synthesis : Replace the phenyl group in the acetamide moiety with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate solubility and logP .
- Bioisosteres : Substitute the thiazolidinone ring with oxadiazole or pyrimidine to enhance metabolic stability .
- In Silico ADMET : Tools like SwissADME predict absorption, CYP450 interactions, and toxicity risks .
Methodological Recommendations
- Synthesis Scalability : Use flow chemistry for high-throughput screening of reaction conditions .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in thiazolidinone derivatives .
- Toxicology : Zebrafish models assess acute toxicity (LC₅₀) and teratogenicity before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
